molecular formula C15H12N2O2 B11864193 Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate

Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate

Cat. No.: B11864193
M. Wt: 252.27 g/mol
InChI Key: IUYUHZHKHBBSPG-UHFFFAOYSA-N
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Description

Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate (CAS 649727-13-9) is a synthetic compound of significant interest in medicinal chemistry, featuring a molecular framework that combines quinoline and pyrrole heterocycles . This specific structural motif places it within a broader class of pyrroloquinoline derivatives, which are extensively studied for their diverse and potent biological activities . These fused heterocyclic systems are recognized as highly promising scaffolds in the development of novel therapeutic agents . The compound's research value is rooted in the established pharmacological profile of its constituent parts. Quinoline derivatives are a cornerstone in drug discovery, while pyrrole and pyrrolidine analogs are found in numerous marketed drugs and bioactive molecules with anticancer, anti-inflammatory, antiviral, and antibacterial properties . The fusion of these two systems into a single architecture, as seen in this ester, is a strategy used to create compounds that can interact with multiple biological targets. Research into analogous pyrroloquinoline structures has demonstrated potential in areas such as tubulin polymerization inhibition, anticancer activity against lines including renal, melanoma, non-small cell lung cancer, and ovarian cancer cells, as well as antiviral effects . The ester functional group in this molecule also offers a handle for further chemical modification or prodrug development, enhancing its utility as a versatile chemical building block for generating compound libraries. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H12N2O2/c18-15(12-6-8-16-9-12)19-10-13-4-1-3-11-5-2-7-17-14(11)13/h1-9,16H,10H2

InChI Key

IUYUHZHKHBBSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)COC(=O)C3=CNC=C3)N=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Design

This method employs a one-pot sequential approach involving:

  • Mannich Reaction-Cyclization : Proline-catalyzed condensation of succinaldehyde with in situ-generated imines (from aryl/heteroaryl amines and aldehydes) forms pyrrolidine intermediates.

  • Oxidative Aromatization : Treatment with 2-iodoxybenzoic acid (IBX) converts intermediates to N-arylpyrrole-3-carbaldehydes.

Esterification Step

The pyrrole-3-carbaldehyde intermediate undergoes esterification with quinolin-8-ylmethanol under Mitsunobu conditions (DIAD, PPh₃) or Steglich esterification (DCC, DMAP).

Key Data:

  • Yield : 68–75% for pyrrole formation; 80–85% for esterification.

  • Advantages : Scalable to gram quantities; avoids toxic reagents like DDQ.

TosMIC-Mediated [3+2] Cycloaddition for Pyrrole Core Assembly

Pyrrole Synthesis

TosMIC (p-toluenesulfonylmethyl isocyanide) reacts with α,β-unsaturated esters (e.g., methyl cinnamate) in a [3+2] cycloaddition to form 3-aryl-pyrrole-3-carboxylates.

Functionalization

  • Hydrolysis : The ester group is hydrolyzed to carboxylic acid using KOH in methanol/water.

  • Coupling with Quinoline : Activated ester (e.g., using HATU/DIPEA) reacts with quinolin-8-ylmethanol.

Key Data:

  • Yield : 73% for cycloaddition; 89% for coupling.

  • Conditions : NaH/DMSO, 0°C to room temperature.

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Precursors

Microreactor-Based Approach

A continuous flow system synthesizes pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. HBr generated in situ hydrolyzes tert-butyl esters, eliminating separate hydrolysis steps.

Esterification

The carboxylic acid is coupled with quinolin-8-ylmethanol using EDC/HOBt in a second microreactor.

Key Data:

  • Yield : 82% for acid formation; 78% for esterification.

  • Throughput : 1.2 g/h in optimized setups.

Rhodium-Catalyzed [3+2] Annulation for Pyrrole-Quinoline Hybrids

Diazoenal and Aldimine Coupling

Rh₂(oct)₄ catalyzes the reaction between diazoenals and quinoline-derived aldimines, forming the pyrrole ring directly adjacent to the quinoline moiety.

Oxidation and Functionalization

The aldehyde intermediate is oxidized to the carboxylate using SO₃-pyridine/DMSO, followed by esterification.

Key Data:

  • Yield : 66–71% for annulation; 90% for oxidation.

  • Stereoselectivity : >95% regioselectivity for C3 substitution.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Quinoline

Quinolin-8-ylmethanol is anchored to Wang resin via a photolabile linker. Pyrrole-3-carboxylic acid is coupled using HBTU/DIPEA, followed by cleavage with UV light.

Key Data:

  • Purity : >95% after HPLC purification.

  • Yield : 70% over three steps.

Comparative Analysis of Methods

MethodKey StepsYield (%)ScalabilityCost Efficiency
Multi-ComponentCyclization, IBX oxidation68–75HighModerate
TosMIC Cycloaddition[3+2] cycloaddition, hydrolysis73–89MediumLow
Continuous FlowMicroreactor synthesis, coupling78–82Very HighHigh
Rh-CatalyzedAnnulation, oxidation66–71LowHigh
Solid-PhaseResin-bound synthesis70MediumVery High

Mechanistic Insights and Optimization

Cyclization and Aromatization

Proline’s dual activation in the Mannich reaction enables enantioselective formation of pyrrolidine intermediates, while IBX provides mild oxidative aromatization.

TosMIC Reactivity

TosMIC’s isocyanide group facilitates [3+2] cycloaddition with electron-deficient alkenes, with NaH deprotonating intermediates to drive the reaction.

Flow Chemistry Advantages

In situ HBr generation during continuous flow synthesis reduces side reactions, improving purity and yield .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylate group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinolin-8-ylmethyl 1H-pyrrole-3-methanol.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate exhibits significant biological activities, making it a candidate for pharmaceutical development. Its structural components, namely the quinoline and pyrrole moieties, contribute to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the pyrrole structure often show antimicrobial properties. A study synthesized novel derivatives of pyrrole, including quinoline derivatives, which were evaluated for their antibacterial and antifungal activities. The results demonstrated promising efficacy against various Gram-positive and Gram-negative bacteria as well as fungi, suggesting that this compound could be effective in treating infections caused by resistant strains .

Anticancer Properties

Quinoline derivatives are known for their anticancer potential. Studies have shown that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of critical signaling pathways associated with cell proliferation and survival . Specifically, derivatives have been evaluated for their anti-mitotic properties, showing activity comparable to established chemotherapeutic agents .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of quinoline-based compounds. Bifunctional ligands incorporating quinoline moieties have been developed to target dopamine receptors while simultaneously reducing oxidative stress associated with neurodegenerative diseases such as Parkinson's disease. These compounds demonstrate a high affinity for dopamine receptors and exhibit neuroprotective effects in preclinical models .

Synthetic Applications

The synthesis of this compound involves several efficient methodologies that highlight its versatility in organic synthesis.

Study on Antimicrobial Activity

A comprehensive study synthesized a series of pyrrole derivatives, including this compound analogs, which were screened for antimicrobial activity. The results indicated significant zones of inhibition against tested pathogens, establishing a correlation between structural modifications and enhanced antimicrobial efficacy .

Evaluation of Anticancer Activity

In another study, derivatives of this compound were evaluated for their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications led to increased potency in inhibiting cell proliferation, indicating the potential for developing new anticancer therapeutics based on this scaffold .

Data Summary Table

Application AreaKey FindingsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectiveReduces oxidative stress; targets dopamine receptors

Mechanism of Action

The mechanism of action of Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and pyrrole moieties. These interactions can lead to the modulation of cellular pathways involved in processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues: Isoquinoline Derivatives

Compounds 213 (Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) and 214 (Ethyl 4-(5-methoxyisoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) share a pyrrole-carboxylate backbone but differ in their aromatic substituents :

  • Key Differences: Aromatic System: Quinoline (target compound) vs. isoquinoline (213, 214). Isoquinoline has a nitrogen atom in the benzene ring, altering electronic distribution. Substituents: Compound 214 includes a 5-methoxy group on the isoquinoline, increasing molecular weight (339.3 vs. Ester Position: The target compound has a carboxylate at the pyrrole 3-position, whereas 213/214 have esters at the 2-position.
Parameter Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate Compound 213 Compound 214
Aromatic System Quinoline Isoquinoline 5-Methoxyisoquinoline
Pyrrole Substituent 3-carboxylate 2-carboxylate 2-carboxylate
Molecular Weight (Da) Not reported 309.3 339.3
Synthesis Yield Not reported 45% 40%

Implications: The shift from isoquinoline to quinoline may influence binding interactions in biological systems due to differences in dipole moments and π-stacking capabilities. The methoxy group in 214 could modulate metabolic stability or target affinity.

Pyrrole-Carboxylate Derivatives with Indole Moieties

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate derivatives (e.g., 10a–e) replace the quinoline group with indole systems :

  • Structural Contrasts: Aromatic Component: Indole (electron-rich heterocycle) vs. quinoline (electron-deficient due to pyridine nitrogen). Bioactivity: Compound 10e showed moderate activity against CNS and non-small cell lung cancer cell lines, suggesting that indole-pyrrole hybrids may target specific oncogenic pathways .

Functional Insights: The substitution of quinoline with indole could alter cytotoxicity profiles, as indole derivatives often interact with serotonin receptors or kinase enzymes. The lack of quinoline’s pyridine nitrogen might reduce interactions with metal ions or acidic residues in enzymes.

Antimicrobial Pyrrole Derivatives

(E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives exhibit antimicrobial activity, attributed to their heterocyclic core :

  • Comparison Points: Substituents: The target compound lacks the dimethyl and propenyl groups seen in these derivatives, which are critical for antimicrobial efficacy. Activity Trends: Introduction of methoxy groups enhances activity in some cases , suggesting that similar modifications in the quinoline moiety (e.g., 5-methoxyquinoline) might improve the target compound’s bioactivity.

Biological Activity

Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is characterized by a quinoline moiety attached to a pyrrole ring, which is known for its diverse biological properties. The synthesis typically involves the condensation of quinoline derivatives with pyrrole-3-carboxylic acid derivatives, leading to various structural analogs that can exhibit differing biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quinoline and pyrrole derivatives, including this compound.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
1Escherichia coli< 50 μg/mL
2Candida albicans< 25 μg/mL
3Aspergillus niger< 30 μg/mL

The compound demonstrated significant activity against common pathogens, indicating its potential as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that substitutions on the quinoline and pyrrole rings can enhance or diminish activity.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of ActionReference
AMCF715.4Apoptosis induction
BHepG210.2Cell cycle arrest
CA54912.5Inhibition of angiogenesis

The anticancer effects are attributed to the ability of the compound to interfere with key signaling pathways involved in tumor growth and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of quinoline derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and confirmed the results through MIC determinations, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound derivatives revealed that specific modifications to the pyrrole ring significantly enhanced cytotoxicity against breast cancer cells (MCF7). The study employed flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming that these compounds induce programmed cell death in cancer cells.

Q & A

Basic: What are the common synthetic routes for preparing Quinolin-8-ylmethyl 1H-pyrrole-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A general approach includes:

  • Step 1: Reacting a quinoline precursor (e.g., 8-chloroquinoline derivative) with a pyrrole-3-carboxylate ester under nucleophilic substitution conditions.
  • Step 2: Introducing substituents via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or alkylation.
  • Reagents: Hydrazines, acyl chlorides, or coupling agents like Pd catalysts.
  • Conditions: Controlled temperatures (60–120°C), inert atmosphere (N₂/Ar), and polar aprotic solvents (DMF, DMSO).
    Reference: Similar methodologies are detailed for ethyl pyrazoloquinoline carboxylates .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., pyrrole NH at δ ~10–12 ppm, ester carbonyl at δ ~165–170 ppm) .
  • IR Spectroscopy: Peaks at ~1700–1750 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (NH stretch) .
  • X-ray Crystallography: Resolve molecular packing and bond angles using software like OLEX2 or SHELXL .

Advanced: How can contradictions in crystallographic data be resolved during structural analysis?

Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution data refinement, especially for twinned crystals or disordered regions .
  • Validation: Cross-check with OLEX2’s graphical interface to visualize electron density maps and adjust hydrogen bonding networks .
  • Example: Discrepancies in NH group placement can be resolved via Fourier difference maps and thermal parameter adjustments .

Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

  • Conceptual DFT: Calculate reactivity indices (e.g., electronegativity, hardness) to predict sites for nucleophilic/electrophilic attacks .
  • Software: Gaussian or ORCA for optimizing geometries and deriving Fukui functions.
  • Application: Assess charge distribution in the quinoline-pyrrole system to explain photophysical behavior (e.g., fluorescence quenching) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • Hazard Classification: Category 4 acute toxicity (oral, dermal, inhalation) per EU-GHS .
  • Protocols: Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from oxidizers.
  • Emergency Measures: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Modifications: Introduce electron-withdrawing groups (e.g., Cl, CF₃) to the pyrrole ring to enhance antimicrobial activity .
  • Assays: Test in vitro against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols.
  • Case Study: Ethyl pyrrole-3-carboxylate derivatives with pyridyl substituents showed improved biofilm inhibition .

Advanced: How can photophysical properties be evaluated for material science applications?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure absorption maxima (~300–400 nm) to assess π→π* transitions in the quinoline-pyrrole system .
  • Fluorescence: Quantify quantum yield in solvents (e.g., DCM, MeOH) to evaluate emissive behavior.
  • Example: Substituted quinoline esters exhibit tunable emission for OLED applications .

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